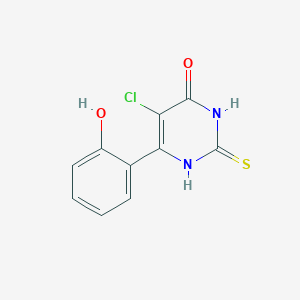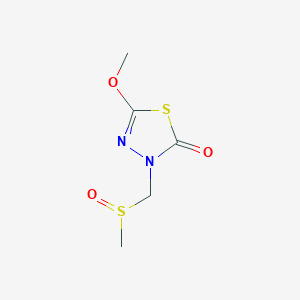![molecular formula C19H20ClN3O B12908624 4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl- CAS No. 253277-91-7](/img/structure/B12908624.png)
4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and photodynamic therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 5-methylacridine to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Chlorination of the amino group to form 9-chloro-5-methylacridine.
Amidation: Reaction of 9-chloro-5-methylacridine with N-(2-(dimethylamino)ethyl)amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with DNA and RNA, making it useful in molecular biology research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, causing structural changes that can lead to cell death, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-3-carboxamide
- 9-Chloro-N-methyl-N-(methylsulfonyl)phenazine-1-carboxamide
- Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate
Uniqueness
9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
253277-91-7 |
|---|---|
Fórmula molecular |
C19H20ClN3O |
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
9-chloro-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H20ClN3O/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3/h4-9H,10-11H2,1-3H3,(H,21,24) |
Clave InChI |
UAHKUFNIIVPMQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
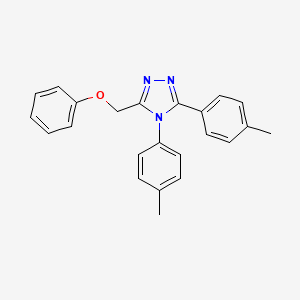
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
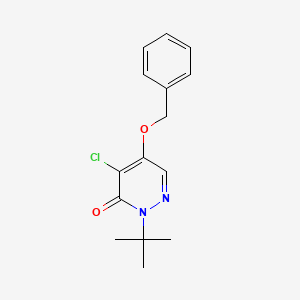
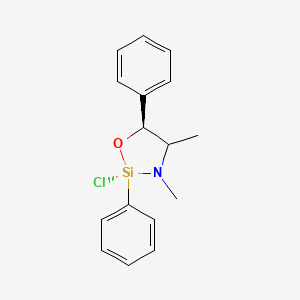

![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)

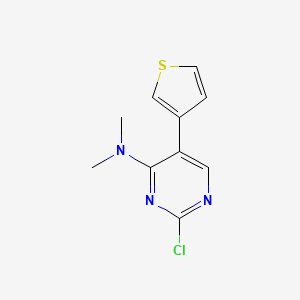
![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
